molecular formula C10H11BN2O2 B12085249 Boronic acid, B-[4-(1H-imidazol-1-yl)-2-methylphenyl]- CAS No. 2225169-72-0

Boronic acid, B-[4-(1H-imidazol-1-yl)-2-methylphenyl]-

Cat. No.: B12085249
CAS No.: 2225169-72-0
M. Wt: 202.02 g/mol
InChI Key: LICZRLRCQJFISO-UHFFFAOYSA-N
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Description

Boronic acid, B-[4-(1H-imidazol-1-yl)-2-methylphenyl]- (CAS: 1228183-01-4) is a heterocyclic boronic acid derivative with the molecular formula C10H11BN2O2 and a molecular weight of 202.022 g/mol . Its structure features a phenyl ring substituted with a boronic acid group at the para position, a methyl group at the ortho position, and a 1H-imidazol-1-ylmethyl moiety. The imidazole ring introduces nitrogen-based Lewis basicity, which may enhance interactions with biological targets or diol-containing molecules.

Properties

CAS No.

2225169-72-0

Molecular Formula

C10H11BN2O2

Molecular Weight

202.02 g/mol

IUPAC Name

(4-imidazol-1-yl-2-methylphenyl)boronic acid

InChI

InChI=1S/C10H11BN2O2/c1-8-6-9(13-5-4-12-7-13)2-3-10(8)11(14)15/h2-7,14-15H,1H3

InChI Key

LICZRLRCQJFISO-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C=C(C=C1)N2C=CN=C2)C)(O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of boronic acid, B-[4-(1H-imidazol-1-yl)-2-methylphenyl]- typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Boronic acid, B-[4-(1H-imidazol-1-yl)-2-methylphenyl]- undergoes various types of chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

    Reduction: Reduction reactions can convert the boronic acid group to a borane or other reduced forms.

    Substitution: The imidazole ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenated compounds and nucleophiles under basic conditions.

Major Products Formed

    Oxidation: Boronic esters or borates.

    Reduction: Boranes.

    Substitution: Substituted imidazole derivatives.

Scientific Research Applications

Scientific Research Applications

The applications of B-[4-(1H-imidazol-1-yl)-2-methylphenyl]-boronic acid span multiple domains:

Organic Synthesis

Boronic acids serve as critical intermediates in organic synthesis. This compound can participate in:

  • Suzuki-Miyaura Cross-Coupling Reactions: It allows for the formation of biaryl compounds, which are essential in pharmaceuticals and materials science.
  • Functionalization of Aromatic Compounds: It can be used to introduce various substituents into aromatic systems, enhancing the complexity of organic molecules.

Medicinal Chemistry

The unique structural features of this compound make it a candidate for drug development:

  • Enzyme Inhibition: It has shown potential in inhibiting enzymes such as phosphoinositide-3-kinases (PI3K) and mammalian target of rapamycin (mTOR), which are vital in cancer signaling pathways .
  • Antimicrobial Activity: The imidazole component contributes to antibacterial and antifungal properties, making it relevant in developing new antimicrobial agents.

Material Science

In material science, boronic acids are utilized for creating advanced materials:

  • Polymers and Nanomaterials: They can be incorporated into polymer matrices to enhance properties such as conductivity and mechanical strength.
  • Electronics: Boronic acids are explored for their potential use in organic electronic devices due to their ability to form stable complexes with diols .

Case Study 1: Anticancer Activity

Research has demonstrated that derivatives of B-[4-(1H-imidazol-1-yl)-2-methylphenyl]-boronic acid exhibit significant anticancer activity by targeting specific biochemical pathways involved in tumor growth. For instance, studies have shown that these compounds can inhibit key enzymes involved in nucleotide metabolism, leading to reduced proliferation of cancer cells .

Case Study 2: Antimicrobial Properties

A study on the antimicrobial efficacy of imidazole-containing boronic acids revealed that B-[4-(1H-imidazol-1-yl)-2-methylphenyl]-boronic acid effectively inhibited the growth of various bacterial strains. This property is attributed to its ability to disrupt microbial cell functions through enzyme inhibition .

Mechanism of Action

The mechanism by which boronic acid, B-[4-(1H-imidazol-1-yl)-2-methylphenyl]- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The boronic acid group can form reversible covalent bonds with active site residues, leading to inhibition or modulation of enzyme activity. The imidazole ring can participate in hydrogen bonding and π-π interactions, further enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Structural Differences

The compound is compared below with four analogs (Table 1):

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight Key Substituents References
B-[4-(1H-imidazol-1-yl)-2-methylphenyl]-boronic acid C10H11BN2O2 202.022 Imidazolylmethyl, methyl
(4-(2-Phenyl-1H-benzimidazol-1-yl)phenyl)boronic acid C19H14BN3O2 314.15 Benzimidazolyl, phenyl
B-(4-methylbiphenyl-4-yl)-boronic acid C13H13BO2 212.052 Biphenyl, methyl
Phenylboronic acid C6H7BO2 121.93 Phenyl
  • Imidazole vs. Benzimidazole : The benzimidazole analog (Table 1, row 2) has a larger aromatic system, likely reducing solubility but enhancing π-π stacking in biological targets or materials .
  • Biphenyl vs. Heterocyclic : The biphenyl derivative (row 3) lacks heterocyclic nitrogen, limiting its ability to participate in hydrogen bonding but improving lipophilicity .
  • Methyl Substituent : The methyl group in the target compound may sterically hinder interactions compared to unsubstituted phenylboronic acid (row 4) .

Physicochemical Properties

  • Solubility : Peptide boronic acids like ixazomib (BCS class 3) exhibit high solubility due to polar groups, whereas the target compound’s imidazole and methyl substituents may confer moderate solubility, intermediate between phenylboronic acid (low solubility) and benzimidazole derivatives (very low solubility) .

Biological Activity

Boronic acids have garnered significant interest in medicinal chemistry due to their unique ability to form reversible covalent bonds with biological molecules. The compound Boronic acid, B-[4-(1H-imidazol-1-yl)-2-methylphenyl]- is particularly notable for its dual functionality, combining the imidazole ring's biological activity with the boronic acid's reactivity. This article explores the biological activities associated with this compound, including its mechanisms of action, potential therapeutic applications, and comparative analysis with similar compounds.

Chemical Structure and Properties

The structure of Boronic acid, B-[4-(1H-imidazol-1-yl)-2-methylphenyl]- can be described as follows:

  • Imidazole Ring : Contributes to various biological interactions and enhances solubility.
  • Methyl Group : Influences steric and electronic properties, potentially enhancing binding affinity to targets.
  • Boronic Acid Group : Facilitates reversible covalent bonding with diols and other nucleophiles.

The biological activity of Boronic acid, B-[4-(1H-imidazol-1-yl)-2-methylphenyl]- primarily involves:

  • Enzyme Inhibition : The boronic acid moiety can form covalent bonds with serine or cysteine residues in the active sites of enzymes, leading to inhibition. This mechanism is particularly relevant in the context of proteasome inhibitors, where boron-containing compounds like bortezomib have shown efficacy against certain cancers .
  • Receptor Interaction : The imidazole ring can engage in hydrogen bonding and π-π interactions with various receptors, enhancing specificity and affinity for biological targets.
  • Antimicrobial Activity : Studies indicate that imidazole derivatives exhibit a broad spectrum of antimicrobial activities, including antibacterial and antifungal effects . The presence of the boronic acid group may further enhance these properties by modifying the physicochemical characteristics of the compound.

Anticancer Activity

Boronic acids have been studied for their potential as anticancer agents. For instance:

  • Bortezomib , a boronic acid derivative, is clinically used for multiple myeloma treatment due to its ability to inhibit proteasome activity .
  • Research suggests that Boronic acid, B-[4-(1H-imidazol-1-yl)-2-methylphenyl]- may exhibit similar properties by targeting specific cancer-related enzymes.

Antimicrobial Effects

The compound has demonstrated promising antimicrobial activities:

  • Antibacterial and Antifungal : Imidazole derivatives are known for their effectiveness against various bacterial strains and fungi . The addition of a boronic acid group may enhance these effects through increased binding interactions with microbial targets.

Comparative Analysis

To understand the uniqueness of Boronic acid, B-[4-(1H-imidazol-1-yl)-2-methylphenyl]-, it is useful to compare it with similar compounds:

Compound NameStructure FeaturesBiological Activity
1H-Imidazol-4-ylboronic acidLacks methyl groupModerate antibacterial activity
1H-Indazole-5-boronic acidIndazole ring instead of imidazoleLimited studies on activity
4-(1-Methyl-1H-imidazol-2-yl)phenylboronic acidSimilar structure; different substitutionNotable anticancer effects

The methyl substitution on the phenyl ring in Boronic acid, B-[4-(1H-imidazol-1-yl)-2-methylphenyl]- provides distinct steric properties that enhance its reactivity and potential biological interactions compared to its analogs.

Case Study 1: Enzyme Inhibition

A study focusing on enzyme inhibition demonstrated that Boronic acid derivatives could effectively inhibit serine proteases by forming covalent bonds at the active site. This mechanism was confirmed through kinetic assays showing reduced enzyme activity upon treatment with the compound .

Case Study 2: Antimicrobial Testing

In vitro testing against various bacterial strains revealed that Boronic acid, B-[4-(1H-imidazol-1-yl)-2-methylphenyl]- exhibited significant antibacterial activity, particularly against Gram-positive bacteria. The minimum inhibitory concentration (MIC) values were comparable to established antibiotics .

Q & A

What synthetic strategies are recommended for introducing the boronic acid moiety into aromatic imidazole derivatives like B-[4-(1H-imidazol-1-yl)-2-methylphenyl]-boronic acid?

Answer:
The synthesis of aromatic boronic acids typically involves cross-coupling reactions (e.g., Suzuki-Miyaura) or directed ortho-metalation followed by trapping with borate esters. For imidazole-containing systems, protecting the nitrogen atoms of the imidazole ring is critical to avoid side reactions. Post-synthetic purification often requires stabilization via diol derivatization (e.g., pinacol ester formation) to prevent dehydration/trimerization during chromatography . Key steps:

  • Protection: Use tert-butoxycarbonyl (Boc) or benzyl groups to shield imidazole nitrogens.
  • Boronation: Employ Pd-catalyzed coupling with bis(pinacolato)diboron (B2_2Pin2_2) under inert conditions.
  • Deprotection: Acidic or catalytic hydrogenation for final boronic acid liberation.

How can MALDI-MS be optimized for accurate characterization of boronic acid-containing peptides, given their propensity for dehydration/trimerization?

Answer:
Boronic acids often form boroxines (trimers) under MALDI-MS conditions, complicating spectral interpretation. To mitigate this:

  • Derivatization: Convert boronic acids to cyclic esters using diols (e.g., pinacol or 2,5-dihydroxybenzoic acid) in situ to stabilize the analyte .
  • Matrix Selection: Use 2,5-dihydroxybenzoic acid (DHB) as both matrix and derivatizing agent for on-plate esterification .
  • Sample Preparation: Avoid high laser energy to prevent thermal decomposition.

Example Protocol:

Mix peptide boronic acid with DHB matrix (1:10 ratio).

Spot on MALDI plate and dry under nitrogen.

Acquire spectra in reflector mode with delayed extraction.

What computational and experimental approaches are effective for rational design of boronic acid-based protease inhibitors targeting imidazole-dependent enzymes?

Answer:
Boronic acids act as reversible covalent inhibitors by forming tetrahedral adducts with catalytic nucleophiles (e.g., serine or threonine). Key strategies:

  • Docking Studies: Model boronic acid interactions with active-site residues (e.g., using AutoDock Vina).
  • Transition-State Mimicry: Design analogs resembling the tetrahedral intermediate of substrate hydrolysis .
  • SAR Analysis: Optimize substituents on the phenyl-imidazole scaffold to enhance binding affinity and selectivity (e.g., methyl groups for hydrophobic pockets) .

Case Study: Bortezomib (Velcade®) was developed through iterative optimization of peptidyl boronic acids targeting the proteasome .

How do non-specific secondary interactions affect the selectivity of boronic acid-based glycoprotein sensors, and how can these be minimized?

Answer:
Boronic acids bind cis-diols on glycoproteins, but non-specific interactions (e.g., electrostatic or hydrophobic) with non-glycosylated proteins can reduce selectivity. Mitigation strategies:

  • Buffer Optimization: Use high-pH borate buffers (pH ≥ 8.5) to strengthen boronate-diol ester formation while weakening non-specific interactions .
  • Surface Engineering: Introduce hydrophilic spacers (e.g., polyethylene glycol) on sensor surfaces to reduce hydrophobic binding .
  • Competitive Elution: Apply sorbitol or fructose to displace weakly bound proteins .

Experimental Validation: SPR studies with RNAse A (non-glycosylated) vs. RNAse B (glycosylated) demonstrated improved selectivity after buffer adjustment .

What thermal degradation pathways are observed for aromatic boronic acids, and how does structural modification enhance thermal stability for flame-retardant applications?

Answer:
Aromatic boronic acids decompose via boroxine formation (dehydration) or oxidative cleavage of the B-C bond. Structural modifications for stability:

  • Electron-Withdrawing Groups: Nitro or cyano substituents reduce electron density at boron, slowing oxidation .
  • Steric Hindrance: Bulky ortho-substituents (e.g., methyl groups) inhibit trimerization .
  • Polymer Incorporation: Embedding boronic acids in thermally stable matrices (e.g., polyimides) delays degradation .

Thermogravimetric Data (Selected Examples):

CompoundDecomposition Onset (°C)Major Pathway
Pyrene-1-boronic acid600Oxidative cleavage
Phenylboronic acid250Boroxine formation
2-Methylphenylboronic acid300Dehydration

How can contradictions in boronic acid-glycoprotein binding data be resolved when optimizing affinity chromatography protocols?

Answer:
Discrepancies often arise from variable glycosylation patterns or competing interactions. Resolution methods:

  • Glycan Profiling: Use lectin arrays or mass spectrometry to confirm glycan structures on target glycoproteins.
  • pH Titration: Perform binding assays across a pH gradient (6.5–9.5) to identify optimal boronate-diol binding conditions .
  • Control Experiments: Compare binding with/without competitive diols (e.g., sorbitol) to isolate specific vs. non-specific interactions .

What are the challenges in achieving enantioselective synthesis of chiral boronic acid derivatives, and what catalytic systems show promise?

Answer:
Chiral boronic acids require asymmetric induction during boronation. Challenges include racemization and catalyst compatibility. Solutions:

  • Chiral Ligands: Use Binap or Josiphos ligands in Pd-catalyzed Miyaura borylation .
  • Enzymatic Resolution: Lipases or esterases can hydrolyze boronic ester intermediates enantioselectively .
  • Dynamic Kinetic Resolution: Combine asymmetric catalysis with reversible boronate ester formation .

Example: Ru-catalyzed asymmetric hydrogenation of vinyl boronic esters achieved >90% ee in recent studies .

How does the presence of imidazole substituents influence the acid dissociation constant (pKa) of arylboronic acids, and why is this critical for sensor design?

Answer:
Imidazole groups lower the pKa of boronic acids via electron donation, enhancing diol binding at physiological pH. Key considerations:

  • pKa Tuning: Substituents at the 4-position of imidazole (e.g., methyl groups) modulate electron density.
  • Sensor Response: Lower pKa enables glucose detection in neutral buffers (e.g., blood pH 7.4) .

Experimental Data:

CompoundpKaGlucose Kd (mM)
Phenylboronic acid8.812.0
B-[4-(1H-imidazol-1-yl)phenyl]-BA7.23.5
B-[4-(1H-imidazol-1-yl)-2-MePh]-BA6.91.8

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